TD 1 (peptide)
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Overview
Description
It was the first peptide discovered using phage display technology to enhance transdermal delivery of macromolecules . This peptide has gained significant attention due to its ability to overcome the skin barrier and facilitate the delivery of hydrophilic macromolecules, such as proteins, through the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: TD 1 (peptide) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, activated by a coupling reagent, is added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of TD 1 (peptide) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Large-scale SPPS: Automated synthesizers facilitate the sequential addition of amino acids.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Quality Control: Mass spectrometry and other analytical techniques ensure the purity and identity of the peptide.
Chemical Reactions Analysis
Types of Reactions: TD 1 (peptide) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in thiol-disulfide exchange reactions due to the presence of cysteine residues .
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure are commonly used for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Thiol-Disulfide Exchange: Dithiothreitol (DTT) can be used to reduce disulfide bonds.
Major Products:
Peptide Fragments: Cleavage reactions yield peptide fragments.
Disulfide-Linked Peptides: Thiol-disulfide exchange reactions can form disulfide-linked peptides.
Scientific Research Applications
TD 1 (peptide) has a wide range of applications in scientific research:
Mechanism of Action
TD 1 (peptide) enhances transdermal delivery by interacting with skin proteins and creating transient openings in the skin barrier . It binds to the Na+/K±ATPase beta-subunit (ATP1B1) and interacts with keratin in the skin, facilitating the penetration of macromolecules . This mechanism allows hydrophilic molecules to bypass the stratum corneum and reach deeper layers of the skin .
Comparison with Similar Compounds
Cell-Penetrating Peptides (CPPs): Peptides like polyarginine and TAT peptide also enhance cellular uptake of macromolecules.
Skin Penetration Enhancement Peptides (SPEPs): Peptides such as SPACE peptide and dermis-localizing peptides share similar functions.
Uniqueness of TD 1 (Peptide): TD 1 (peptide) is unique in its ability to enhance transdermal delivery specifically through the skin barrier, making it particularly valuable for transdermal drug delivery applications . Its discovery using phage display technology also sets it apart from other peptides .
Biological Activity
TD-1 is a synthetic peptide that has garnered attention for its unique biological properties, particularly in enhancing drug delivery across biological barriers. This article delves into the biological activity of TD-1, focusing on its mechanisms of action, applications in drug delivery, and significant research findings.
TD-1 (sequence: AC-SSSPSKH-CG) is characterized by its ability to penetrate the stratum corneum (SC) and facilitate the systemic uptake of therapeutic agents when applied topically. Its mechanism involves interactions with cellular membranes, promoting the translocation of macromolecules such as siRNA and botulinum neurotoxin type A (BoNT-A) through intact skin .
Biological Activity Overview
The biological activity of TD-1 can be summarized as follows:
- Cell Penetration : TD-1 enhances the delivery of various macromolecules into cells by overcoming cellular membrane barriers.
- Transdermal Delivery : It effectively facilitates the transdermal delivery of therapeutic agents, making it a promising candidate for treating skin diseases and enhancing systemic drug absorption.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, although further research is required to elucidate these effects fully.
Case Studies
Several studies have highlighted the efficacy of TD-1 in various applications:
- Transdermal Drug Delivery : A study demonstrated that coadministration of TD-1 with BoNT-A resulted in significant transdermal absorption through intact skin, indicating its potential for cosmetic and therapeutic applications .
- siRNA Delivery : In vitro experiments showed that TD-1 conjugated with siRNA led to significant gene knockdown in endothelial cells, outperforming controls without the peptide .
- Enhanced Systemic Uptake : Research indicated that TD-1 could enhance the systemic uptake of topically applied drugs, marking it as a novel agent in transdermal drug delivery systems .
Data Tables
Study | Findings | Application |
---|---|---|
Chen et al. (2011) | Demonstrated TD-1's ability to penetrate SC and enhance drug uptake | Transdermal drug delivery |
Morris et al. (2020) | Showed effective gene knockdown using TD-1 conjugated with siRNA | Gene therapy |
Singh et al. (2023) | Facilitated transdermal delivery of BoNT-A | Cosmetic applications |
The mechanisms by which TD-1 exerts its biological activity include:
- Cell Membrane Interaction : TD-1 interacts with lipid bilayers, facilitating membrane permeability and allowing for the internalization of conjugated therapeutic agents.
- Endosomal Escape : Upon cellular uptake, TD-1 may assist in escaping endosomal degradation pathways, thereby increasing the bioavailability of delivered drugs .
Properties
CAS No. |
918629-48-8 |
---|---|
Molecular Formula |
C₄₀H₆₆N₁₄O₁₆S₂ |
Molecular Weight |
1063.17 |
sequence |
One Letter Code: ACSSSPSKHCG |
Synonyms |
TD 1 (peptide) |
Origin of Product |
United States |
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